Cas no 930869-56-0 (6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one)

6-Methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one is a synthetic chromenone derivative featuring a sulfonylated piperazine moiety. This compound exhibits potential as an intermediate in medicinal chemistry due to its structural complexity, combining a chromen-4-one core with a sulfonyl-based piperazine linker. The phenylvinylsulfonyl group enhances reactivity, making it suitable for further functionalization in drug discovery applications. Its well-defined molecular architecture offers opportunities for structure-activity relationship studies, particularly in targeting enzyme inhibition or receptor modulation. The compound's purity and stability under standard conditions ensure reliable performance in research settings. Its synthetic versatility and potential pharmacological relevance make it a valuable candidate for exploratory studies in therapeutic development.
6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one structure
930869-56-0 structure
Product name:6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one
CAS No:930869-56-0
MF:C23H22N2O5S
MW:438.496184825897
CID:6246749
PubChem ID:17444651

6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 930869-56-0
    • Z87604916
    • 6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one
    • EN300-26609293
    • Inchi: 1S/C23H22N2O5S/c1-17-7-8-21-19(15-17)20(26)16-22(30-21)23(27)24-10-12-25(13-11-24)31(28,29)14-9-18-5-3-2-4-6-18/h2-9,14-16H,10-13H2,1H3/b14-9+
    • InChI Key: CRXAQOILAGXNGO-NTEUORMPSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2=CC(C3C=C(C)C=CC=3O2)=O)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 438.12494298g/mol
  • Monoisotopic Mass: 438.12494298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 846
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 92.4Ų

6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26609293-0.05g
6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one
930869-56-0 95.0%
0.05g
$212.0 2025-03-20

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